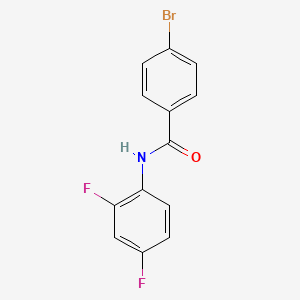

4-bromo-N-(2,4-difluorophenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrF2NO |

|---|---|

Molecular Weight |

312.11 g/mol |

IUPAC Name |

4-bromo-N-(2,4-difluorophenyl)benzamide |

InChI |

InChI=1S/C13H8BrF2NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) |

InChI Key |

UHEWSSMQIPQZQR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)Br |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization of 4 Bromo N 2,4 Difluorophenyl Benzamide

Established Synthetic Routes for N-Arylbenzamides

The formation of the amide bond in N-arylbenzamides is a cornerstone of organic synthesis, with several reliable methods available to chemists.

Condensation Reactions Utilizing Acyl Halides and Substituted Anilines

A prevalent and efficient method for synthesizing N-arylbenzamides is the condensation reaction between an acyl halide, such as 4-bromobenzoyl chloride, and a substituted aniline (B41778), like 2,4-difluoroaniline (B146603). nih.govresearchgate.net This acylation reaction is a direct and often high-yielding approach to forming the amide linkage. researchgate.net The reaction typically proceeds by adding the acyl halide to a solution of the aniline, often in a suitable solvent and sometimes in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov

For instance, the synthesis of 4-bromo-N-phenylbenzamide was achieved by refluxing 4-bromobenzoyl chloride with aniline in acetone (B3395972). nih.gov The choice of solvent is crucial, and bio-based solvents like Cyrene™ have been explored as sustainable alternatives for these reactions. researchgate.net

Optimized Reagents and Reaction Conditions in Laboratory-Scale and Scalable Benzamide (B126) Synthesis

Optimization of reagents and reaction conditions is critical for both laboratory-scale and large-scale synthesis of benzamides to ensure high yields, purity, and cost-effectiveness. The choice of coupling reagent is a key factor. For example, while HBTU is used in many condensation reactions, its lower yield can limit its use in mass production. highfine.com In contrast, HCTU exhibits high activity and can be a suitable replacement for HATU in industrial production. highfine.com

The direct condensation of carboxylic acids and amines can be facilitated by reagents like titanium tetrachloride (TiCl4) in pyridine (B92270) at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nih.gov Another approach involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation, which offers a green, rapid, and highly efficient pathway for benzamide preparation. researchgate.net For large-scale applications, factors such as the cost of reagents, ease of purification, and waste generation become paramount. researchgate.net The development of one-pot syntheses that avoid traditional coupling reagents is an area of active research, aiming for greener and more efficient processes. rsc.org

Precursor Synthesis Strategies Pertinent to 4-Bromo-N-(2,4-difluorophenyl)benzamide and Its Analogues

The synthesis of this compound relies on the availability of its key precursors, 4-bromobenzoyl chloride and 2,4-difluoroaniline.

Synthesis of 4-bromobenzoyl chloride

4-Bromobenzoyl chloride can be synthesized from 4-bromobenzoic acid. One common method involves heating a mixture of 4-bromobenzoic acid and thionyl chloride in a solvent like dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide. The reaction is typically heated at reflux, and after completion, the excess thionyl chloride and solvent are removed by evaporation, followed by distillation of the product.

Another established method utilizes phosphorus pentachloride. In this procedure, p-bromobenzoic acid is warmed with phosphorus pentachloride, and the resulting mixture is distilled under reduced pressure to yield 4-bromobenzoyl chloride.

| Starting Material | Reagent | Solvent | Conditions | Yield |

| 4-bromobenzoic acid | Thionyl chloride | Dichloromethane, N,N-dimethylformamide (cat.) | Reflux | Not specified |

| p-bromobenzoic acid | Phosphorus pentachloride | None | Warming on a steam bath | 92% |

Synthesis of 2,4-difluoroaniline

A common route to 2,4-difluoroaniline starts from 2,4-difluoronitrobenzene. The nitro group is reduced to an amine, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727). chemicalbook.com The reaction is typically carried out under a hydrogen atmosphere at room temperature. chemicalbook.com

An alternative synthesis begins with the more readily available 1,2,4-trichlorobenzene. tandfonline.com This is nitrated to form 2,4,5-trichloronitrobenzene, which is then treated with potassium fluoride (B91410) to yield 2,4-difluoro-5-chloronitrobenzene. tandfonline.com This intermediate is then selectively hydrogenated over a Pd/C catalyst to produce 2,4-difluoroaniline. tandfonline.comgoogle.comgoogle.com

| Starting Material | Key Steps | Reagents | Yield |

| 2,4-difluoronitrobenzene | Reduction of nitro group | Pd/C, H2, Methanol | 81% (from 1g of starting material) chemicalbook.com |

| 1,2,4-trichlorobenzene | 1. Nitration2. Fluorination3. Hydrogenation | 1. Nitric acid2. KF3. Pd/C, H2 | 80% (hydrogenation step) tandfonline.com |

Advanced Purification Techniques for the Chemical Compound

After synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. Common purification methods include:

Recrystallization: This technique is often used to obtain high-purity crystalline solids. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. For similar N-aryl benzamides, recrystallization from solvents like a mixture of acetone and methanol has been reported to yield single crystals suitable for X-ray analysis. nih.gov

Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption onto a stationary phase. For benzamide derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. chemicalbook.com The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org

Washing: The crude product may be washed with various solutions to remove specific impurities. For example, washing with an acidic solution like 1 N HCl can remove basic impurities, while washing with water can remove water-soluble byproducts. nih.govnih.gov

Comprehensive Spectroscopic and Analytical Characterization Methodologies

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ucsd.edu ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. worldnewsnaturalsciences.com For fluorinated compounds, ¹⁹F NMR is also a valuable tool. mdpi.com The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are used to confirm the connectivity of the atoms in the molecule. nanobioletters.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. ucsd.edu Electrospray ionization (ESI-MS) is a common method used for this purpose. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. ucsd.edu Key characteristic absorptions for this compound would include the N-H stretch and the C=O stretch of the amide group.

Elemental Analysis (CHN Analysis): This method determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its elemental composition. mdpi.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

The following table summarizes typical analytical data for related benzamide structures:

| Technique | Observation |

| ¹H NMR | Signals corresponding to aromatic protons and the amide N-H proton. tandfonline.com |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. tandfonline.com |

| Mass Spec. | A molecular ion peak corresponding to the mass of the compound. tandfonline.com |

| IR | Characteristic stretching frequencies for N-H and C=O bonds. |

| Elemental Analysis | Percentages of C, H, and N that match the calculated values for the molecular formula. mdpi.com |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings and the amide N-H proton. The protons on the 4-bromophenyl ring typically appear as two doublets due to their symmetrical arrangement. The protons on the 2,4-difluorophenyl ring exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The amide proton (N-H) generally appears as a broad singlet.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region (160-170 ppm). The aromatic carbons show signals in the range of 110-140 ppm, with their exact shifts influenced by the attached halogen substituents. The carbons bonded to fluorine will show characteristic coupling (C-F coupling), which further aids in signal assignment. researchgate.netresearchgate.net While specific experimental data for the title compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures like 4-bromobenzamides and N-aryl amides. rsc.orgnanobioletters.com

Predicted ¹H-NMR and ¹³C-NMR Data for this compound Predicted values are based on analogous compounds and established NMR principles. Actual experimental values may vary.

¹H-NMR (in CDCl₃, predicted)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | ~8.0-9.0 | Broad Singlet |

| Aromatic (4-bromophenyl) | ~7.7-7.9 | Doublet |

| Aromatic (4-bromophenyl) | ~7.6-7.8 | Doublet |

| Aromatic (2,4-difluorophenyl) | ~8.2-8.4 | Multiplet |

¹³C-NMR (in CDCl₃, predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165 |

| Aromatic (C-Br) | ~128 |

| Aromatic (C-F) | ~155-162 (with C-F coupling) |

High-Resolution Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. Techniques like Electrospray Ionization (ESI) are soft ionization methods often used for polar molecules like amides, typically showing the protonated molecule [M+H]⁺.

The molecular formula for this compound is C₁₃H₈BrF₂NO. A key feature in its mass spectrum is the isotopic signature of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

The fragmentation pattern provides structural information. In ESI-MS/MS analysis, the most common fragmentation occurs at the amide bond, which is the weakest linkage. This cleavage can lead to the formation of characteristic fragment ions, such as the 4-bromobenzoyl cation and fragments corresponding to the 2,4-difluoroaniline moiety. researchgate.netnist.govmdpi.com

Predicted HRMS Data for this compound Calculated and predicted values.

Molecular Ion and Fragments| Ion/Fragment | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ (protonated molecule) | C₁₃H₉BrF₂NO⁺ | 327.9884 | 329.9864 |

| [C₇H₄BrO]⁺ (4-bromobenzoyl cation) | C₇H₄BrO⁺ | 182.9491 | 184.9471 |

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the functional groups present in a compound. Each functional group absorbs at a characteristic frequency range.

The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. researchgate.net These include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

C=O Stretching (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹, which is indicative of the carbonyl group in a secondary amide.

N-H Bending (Amide II band): An absorption typically found near 1510-1550 cm⁻¹, resulting from the bending vibration of the N-H bond.

Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ range, confirming the presence of fluoro-substituents.

C-Br Stretching: A peak in the lower frequency (fingerprint) region, typically between 500-650 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound Expected frequency ranges based on known data for similar functional groups.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1550 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aryl-F (C-F) | Stretch | 1100 - 1300 |

Chromatographic Techniques (e.g., Thin Layer Chromatography) in Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for monitoring the progress of a chemical reaction and assessing the purity of the final product. Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for these purposes. rsc.orgnih.gov

In the synthesis of this compound, which is typically formed from precursors like 4-bromobenzoyl chloride and 2,4-difluoroaniline, TLC can be used to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel) alongside the starting materials. rsc.org The plate is then developed in an appropriate solvent system.

Due to differences in polarity, the starting materials and the product will travel up the plate at different rates, resulting in distinct spots with different retardation factor (Rf) values. The product, this compound, is generally less polar than the amine starting material but more polar than an unreacted acyl chloride (which would hydrolyze on the plate). By observing the disappearance of the reactant spots and the appearance of a new product spot (often visualized under UV light), the reaction's progression towards completion can be monitored effectively. rsc.orgresearchgate.net After purification, a single spot on the TLC plate in multiple solvent systems indicates a high degree of purity. nih.gov

Computational Modeling and Theoretical Investigations of 4 Bromo N 2,4 Difluorophenyl Benzamide

Crystal Structure Prediction Methodologies and Their Role in Materials Science

Crystal Structure Prediction (CSP) has become an indispensable tool in materials science, offering the ability to determine the arrangement of atoms within a crystal lattice from first principles. numberanalytics.com This computational approach is crucial for predicting the physical and chemical properties of a material, such as its stability, polymorphism, mechanical strength, and electronic characteristics, before its synthesis. numberanalytics.comnumberanalytics.com The ability to forecast a material's structure is a long-standing challenge in the physical sciences, but advancements in computational power and algorithms have made it an increasingly vital area of research. researchgate.netwikipedia.org

The fundamental goal of CSP is to identify the most thermodynamically stable crystal packing, which corresponds to the global minimum on the potential energy surface. researchgate.net The process involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energies. wikipedia.org

Several computational methods are employed for CSP, each with varying levels of accuracy and computational cost. numberanalytics.com Key methodologies include:

Evolutionary Algorithms (EAs): These methods, such as the USPEX code, use principles of natural selection to "evolve" a population of crystal structures towards lower energy states. researchgate.net They employ physically motivated variation operators like heredity and mutation to explore the energy landscape efficiently. researchgate.net

Random Sampling: As the name suggests, this approach involves generating a large number of random structures and minimizing their energy. The Ab Initio Random Structure Searching (AIRSS) method is a prominent example. wikipedia.org

Simulated Annealing: This technique mimics the process of annealing in metallurgy, where a material is heated and then slowly cooled to reduce defects and minimize its energy. numberanalytics.com

Basin Hopping: This algorithm transforms the complex energy landscape into a collection of basins of attraction, allowing for more effective exploration to find the global minimum. numberanalytics.com

These search algorithms are typically combined with energy calculation methods to rank the generated structures. numberanalytics.com Density Functional Theory (DFT) is widely used for its high accuracy in calculating the energy of a system based on its electron density. numberanalytics.com For larger, more complex systems like molecular crystals, classical methods like Molecular Mechanics (MM) force fields are often used for initial screening, followed by more accurate DFT calculations for promising candidates. wikipedia.org

The role of CSP in materials science is multifaceted. It accelerates the discovery of new materials with desired properties, aids in understanding polymorphism in pharmaceuticals, and provides crucial insights into materials under extreme conditions where experimental determination is difficult. numberanalytics.comresearchgate.netcecam.org For a molecule like 4-bromo-N-(2,4-difluorophenyl)benzamide, CSP could predict its likely crystal packing, intermolecular interactions (such as hydrogen bonds or halogen bonds), and density. This information is foundational for understanding its solid-state properties and behavior. While specific CSP studies on this compound are not prevalent in the literature, analysis of related benzamide (B126) structures provides insight into the typical data obtained. For instance, studies on compounds like 4-bromo-N-phenylbenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide detail crucial parameters like dihedral angles between aromatic rings and the nature of intermolecular hydrogen bonding networks that stabilize the crystal structure. mdpi.comnih.gov

Table 1: Overview of Crystal Structure Prediction (CSP) Methodologies

| Methodology | Principle | Typical Application | Reference |

|---|---|---|---|

| Evolutionary Algorithms (e.g., USPEX) | Uses principles of natural selection, applying variation operators to a population of structures to find low-energy configurations. | Prediction of stable and metastable structures for a wide range of materials, including molecular crystals. | researchgate.net |

| ***Ab Initio* Random Structure Searching (AIRSS)** | Involves generating random structures and relaxing them to a local energy minimum using quantum mechanical calculations (like DFT). | Studies of bulk crystals, surfaces, clusters, and defects. | wikipedia.org |

| Simulated Annealing | A Monte Carlo method that simulates the heating and slow cooling of a material to find low-energy states. | Optimization problems in materials science and other fields. | numberanalytics.com |

| Molecular Mechanics (MM) | A classical method using force fields to calculate the energy of a system based on atomic interactions. | Often used for large systems and as an initial screening step before more accurate DFT calculations. | numberanalytics.com |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure and energy of a system. | Used for accurate energy ranking of candidate structures generated by search algorithms. | numberanalytics.com |

Application of Computer-Aided Drug Design (CADD) Approaches in Benzamide Derivative Research

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. nih.gov These approaches significantly reduce the time and cost associated with drug discovery by allowing scientists to model and predict how a molecule might behave in silico. nih.gov CADD is broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

In the context of benzamide derivative research, CADD has been instrumental in exploring their therapeutic potential, particularly as enzyme inhibitors. nih.govnih.gov Benzamides are a versatile scaffold found in many biologically active compounds.

Key CADD applications in benzamide research include:

Molecular Docking: This SBDD technique predicts the preferred orientation of a ligand (the drug candidate) when bound to a specific protein target. nih.gov It is used to estimate the binding affinity and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. In a study on novel benzamide derivatives as Fibroblast Growth Factor Receptor-1 (FGFR1) inhibitors, molecular docking was used to show how the lead compound binds to the receptor's active site, forming multiple hydrogen bonds. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is an LBDD method that correlates variations in the physicochemical properties of compounds with their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of newly designed molecules before they are synthesized. This approach helps in identifying key structural features required for potency. nih.gov

Pharmacophore Modeling: This LBDD approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. This "pharmacophore" can then be used to screen virtual libraries for other molecules that fit the model. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of protein-ligand interactions and the stability of the complex. tandfonline.com This can reveal conformational changes upon binding and help refine the design of more effective inhibitors. tandfonline.com

Table 2: CADD Applications in Benzamide Derivative Research

| CADD Technique | Description | Example Application in Benzamide Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a protein target. | Identifying binding interactions of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives with the FGFR1 kinase domain. | nih.gov, tandfonline.com |

| QSAR | Develops mathematical models to correlate chemical structure with biological activity, guiding the design of more potent compounds. | Investigating key structural features of benzamide-based HDAC inhibitors to improve their antiproliferative activity. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for a molecule to bind to its target. | Designing novel antibiotics by identifying essential features for binding to bacterial proteins. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms in a protein-ligand complex over time to assess its stability and dynamics. | Analyzing the conformational profile and stability of benzamide derivatives with potential antitumor activity. | tandfonline.com |

Structure Activity Relationship Sar Studies of 4 Bromo N 2,4 Difluorophenyl Benzamide and Analogues

Impact of Halogen Substituents on Biological Activity, Target Binding, and Selectivity

Halogen atoms are pivotal in modulating the pharmacological profile of drug candidates due to their unique electronic and steric properties. In the scaffold of 4-bromo-N-(2,4-difluorophenyl)benzamide, the bromine and fluorine atoms significantly influence its interaction with biological targets.

The position of the bromine atom on the benzamide (B126) ring is a critical determinant of molecular conformation and, consequently, biological activity. While direct comparative studies on 4-bromo- versus 2-bromo-N-(2,4-difluorophenyl)benzamide are not extensively detailed in the available literature, analysis of related structures provides valuable insights.

In the crystal structure of 4-bromo-N-phenylbenzamide, the molecule is significantly twisted, with a dihedral angle of 58.63 (9)° between the phenyl and 4-bromophenyl rings. nih.gov This twisting is influenced by the para-position of the bromine. In contrast, studies on related halogenated benzamides, such as 2-bromo-N-(2,4-dichlorophenyl)benzamide, indicate that ortho-substitution can lead to different conformational preferences. mdpi.com For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the ortho-fluorine substituent forms an intramolecular contact with the amide hydrogen, influencing the orientation of the aromatic rings. mdpi.com

The position of the halogen affects not only the molecular shape but also the potential for intermolecular interactions. In the crystal packing of 4-bromo-N-(2-nitrophenyl)benzamide, Br···Br halogen-halogen interactions are observed, which help stabilize the crystal lattice. researchgate.net In another analogue, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, weak C—H···Br interactions and a Br···O short contact are noted. nih.gov These types of interactions are highly dependent on the atom's position and can be crucial for binding to a biological target. In a study of imidazodiazepine analogues, larger R1 groups like bromo were found to increase kappa opioid receptor (KOR) binding affinity. mdpi.com This suggests that the steric bulk and electronic properties of a bromine atom at a specific position can be advantageous for receptor interaction.

Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. researchgate.net The 2,4-difluoro pattern on the N-phenyl ring of the title compound is crucial for its activity.

Studies on related benzamides demonstrate the significance of the fluorine substitution pattern. For example, research on benzamides with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety revealed that when the substituent on the aniline (B41778) (phenyl) ring is 2-fluoro, the compounds exhibit superior fungicidal activities compared to other substitutions. mdpi.comnih.gov This highlights the importance of an ortho-fluoro group. In a series of imidazodiazepine KOR ligands, 2'-fluorophenyl substituted compounds displayed better affinities than the corresponding 2'-pyridine ligands, further emphasizing the benefit of fluorine at this position. mdpi.com

Role of N-Substituents on Amide Linkage in Modulating Potency, Selectivity, and Steric Hindrance

The amide linkage (-CONH-) is a central feature of the benzamide scaffold, and its immediate chemical environment has a profound impact on the molecule's properties. While the title compound itself is a secondary amide, studies on related structures where the amide nitrogen is further substituted provide a basis for understanding this role.

Substitution on the amide nitrogen can alter the resonance of the amide bond, which in turn affects its planarity and rotational barrier. nih.gov Introducing substituents on the nitrogen atom can also play a role in forming intramolecular hydrogen bonds, which are crucial for maintaining a specific, biologically active conformation. nih.gov

In a study on imidazodiazepine derivatives, modifying the amide group had a significant effect on receptor affinity. The change from an N-methyl amide to a more sterically hindered N,N'-dimethyl amide resulted in a 6.6-fold reduction in KOR affinity. mdpi.com This suggests that steric hindrance around the amide nitrogen can be detrimental to binding, likely by preventing the optimal orientation within the receptor's binding site. Conversely, unsubstituted amides in that series also exhibited very low KOR affinities, indicating that a specific, single N-substituent was optimal. mdpi.com These findings underscore the delicate balance required for N-substituents in modulating potency and selectivity.

Quantitative Analysis of Substituent Electronegativity Effects on Biological Activity

The electronegativity of substituents is a key parameter in quantitative structure-activity relationship (QSAR) studies, as it governs the electronic distribution within a molecule and its interaction potential. The this compound scaffold contains two different halogens, bromine and fluorine, each contributing distinct electronic effects.

Fluorine is the most electronegative element, and its presence significantly alters the local electronic environment, impacting pKa, hydrogen bonding capability, and dipole moment. researchgate.net These modifications can enhance binding to a target protein through favorable electrostatic or hydrogen bond interactions. researchgate.net For instance, the superior activity of 2-fluoro substituted benzamides in one study was attributed to the electronic influence of the fluorine atom. nih.gov

Bromine, while less electronegative than fluorine, is more polarizable and can participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. Studies on cobalt bis(dicarbollide) derivatives showed a correlation where increasing the atomic mass of the halogen substituent (from F to I) improved biological activity, suggesting that properties beyond simple electronegativity, such as polarizability and size, are also critical. rsc.org The combination of the highly electronegative fluorine atoms and the larger, polarizable bromine atom in this compound creates a unique electronic profile that likely contributes to its specific biological activity.

Correlation of Advanced Structural Data (e.g., Interplanar Angles, Hydrogen Bonding) with Observed Biological Activities

Advanced structural data from techniques like X-ray crystallography provide a three-dimensional map of a molecule, revealing key features such as bond angles, planarity, and intermolecular interactions that are directly correlated with biological function. researchgate.net

The relative orientation of the two aromatic rings in benzamide derivatives, defined by the interplanar (dihedral) angle, is a crucial factor for biological activity. A twisted conformation is often required for fitting into a non-planar receptor site.

4-Bromo-N-phenylbenzamide : Exhibits a significant twist with a dihedral angle of 58.63 (9)° between the rings. nih.gov

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide : Is nearly planar, with a small dihedral angle of 2.90 (8)° between the benzene (B151609) rings. nih.gov

N-(2,4-Difluorophenyl)-2-fluorobenzamide : The two aromatic rings are effectively coplanar, with an interplanar angle of just 0.7(2)°. mdpi.com

The central amide group itself is often twisted relative to the aromatic rings. In 4-bromo-N-phenylbenzamide, this twist is about 30° with respect to each ring. nih.gov This specific geometry is stabilized by a network of hydrogen bonds. N—H···O hydrogen bonds are a common and critical feature, often linking molecules into chains or dimers and mimicking peptide backbones, which can facilitate binding to protein targets. nih.govnih.gov

Other weak interactions also play a significant role. Intramolecular N—H···O hydrogen bonds can create stable ring motifs (e.g., S(6) rings) that lock the molecule into a specific conformation. nih.gov Furthermore, C-H···F, C-H···π, and halogen-based interactions (Br···O or Br···Br) contribute to the stability of the crystal packing and can be indicative of important interactions within a biological target site. nih.govmdpi.comresearchgate.net Molecular docking studies on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives showed that a lead compound forms six hydrogen bonds with the target protein FGFR1, directly linking these structural interactions to its inhibitory activity. nih.govnih.gov

| Compound | Key Structural Feature | Observed Interaction / Conformation | Reference |

|---|---|---|---|

| 4-Bromo-N-phenylbenzamide | Dihedral Angle (Ring-Ring) | 58.63 (9)° (twisted) | nih.gov |

| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Dihedral Angle (Ring-Ring) | 2.90 (8)° (near planar) | nih.gov |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Dihedral Angle (Ring-Ring) | 0.7(2)° (coplanar) | mdpi.com |

| 4-Bromo-N-phenylbenzamide | Hydrogen Bonding | Intermolecular N—H···O chains | nih.gov |

| 4-Bromo-N-(2-nitrophenyl)benzamide | Halogen Interaction | Intermolecular Br···Br contact [3.4976 (7) Å] | researchgate.net |

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide deriv. (C9) | Hydrogen Bonding (Docking) | Forms six hydrogen bonds with FGFR1 target | nih.govnih.gov |

Rational Design Strategies Derived from Comprehensive SAR Insights

Rational drug design is a knowledge-driven process that uses SAR insights to methodically create more potent and selective therapeutic agents. longdom.org The comprehensive analysis of this compound and its analogues provides a clear roadmap for designing new molecules with improved properties.

Key strategies derived from the SAR include:

Halogen Manipulation : The position and nature of halogen substituents are paramount. Based on findings that ortho-fluoro groups can be beneficial, new analogues could explore different fluorination patterns on the N-phenyl ring (e.g., 2,6-difluoro or 2,4,6-trifluoro) to enhance binding or metabolic stability. mdpi.comnih.gov The bromine at the 4-position of the benzamide ring could be replaced by chlorine or iodine to fine-tune activity, exploring the observed trend that heavier halogens can sometimes increase potency. rsc.org

Scaffold Hopping and Bioisosterism : The central benzamide core or the phenyl rings can be replaced with bioisosteres (chemical groups with similar physicochemical properties) to explore new chemical space and improve drug-like properties. For example, a pyridine (B92270) ring could be substituted for one of the phenyl rings, a strategy that has proven effective in other contexts. mdpi.comnih.govnih.gov

Conformational Constraint : Given the importance of the dihedral angle between the rings, strategies to lock the molecule into a known bioactive conformation can be employed. This could involve introducing bulky groups to restrict rotation or creating cyclized analogues that bridge the two aromatic rings.

Optimization of Hydrogen Bonding : The amide linker is a key hydrogen bond donor and acceptor. Based on docking studies of related compounds that show multiple hydrogen bonds with their target, modifications can be made to the scaffold to introduce additional hydrogen bond donors or acceptors at strategic positions to strengthen the interaction with the receptor. nih.govnih.gov

By integrating these strategies, researchers can move beyond trial-and-error and rationally design the next generation of benzamide-based compounds, guided by a deep understanding of the structure-activity relationships that govern their biological effects. mdpi.com

Future Research Directions and the Exploration of Derivatives and Analogues

Systematic Exploration of Structurally Related Benzamide (B126) Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.gov A systematic exploration of derivatives related to 4-bromo-N-(2,4-difluorophenyl)benzamide can unlock new therapeutic potentials.

The substitution on the amide nitrogen (the N-phenyl ring in the parent compound) is a critical determinant of biological activity. Replacing the 2,4-difluorophenyl ring with other aromatic and heteroaromatic systems can significantly modulate the compound's properties. Research has shown that introducing different substituents on the N-phenyl ring of the benzamide core can lead to varied biological effects. science.gov For instance, the synthesis of N-substituted benzamides with rings such as pyridine (B92270), oxadiazole, and various substituted phenyl groups has yielded compounds with notable insecticidal, fungicidal, and antitumor activities. researchgate.netmdpi.comnih.gov

A systematic approach would involve creating a library of compounds where the 2,4-difluorophenyl moiety is replaced by:

Substituted Phenyl Rings: Introducing a range of electron-donating and electron-withdrawing groups at different positions on the phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Heteroaromatic Rings: Incorporating five- or six-membered heteroaromatic rings containing nitrogen, oxygen, or sulfur (e.g., pyridine, pyrazole, thiazole (B1198619), furan) can introduce new hydrogen bonding capabilities and alter the compound's solubility and metabolic stability. mdpi.comnih.gov Studies on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have demonstrated significant biological activities. mdpi.comnih.gov

Table 1: Examples of N-Substituted Benzamide Derivatives and their Reported Activities

| N-Substituent | Reported Biological Activity |

| Pyridine-linked 1,2,4-oxadiazole | Insecticidal, Fungicidal mdpi.comnih.gov |

| Substituted Phenyl Rings | Antitumor, Antibacterial researchgate.netnanobioletters.com |

| Benzimidazole (B57391) | Antioxidative, Antiproliferative, Antibacterial nih.gov |

The incorporation of heterocyclic moieties, either as part of the N-substituent or attached to the benzoyl portion of the molecule, offers another rich area for exploration. Heterocycles are prevalent in pharmaceuticals due to their ability to engage in specific interactions with biological targets.

Piperidine (B6355638): The inclusion of a piperidine ring can enhance the solubility and basicity of the compound, which can be advantageous for oral bioavailability.

Thiazole and Pyridine: These rings can act as bioisosteres for phenyl rings and introduce unique electronic properties and hydrogen bonding patterns. For example, the synthesis of benzamides with pyridine-linked heterocycles has been shown to yield compounds with good insecticidal or fungicidal activities. mdpi.com

The amide bond itself is a key structural feature that can be modified to alter the compound's stability and conformational preferences. While direct modification of the amide bond is challenging, exploring bioisosteric replacements or introducing varied side chains can be a fruitful strategy. nih.gov

Amide Bond Isosteres: Replacing the amide linkage with moieties such as a thioamide, reverse amide, or other bioisosteres can impact the molecule's susceptibility to enzymatic degradation and its hydrogen bonding capacity. researchgate.net

Side Chain Modifications: Attaching various side chains to either the benzoyl or the N-phenyl ring can introduce new functionalities, improve pharmacokinetic properties, or provide additional points of interaction with a target protein. Photocatalytic methods have emerged as a powerful tool for late-stage modification of N-alkyl fragments in benzamides. rsc.org

Analysis of the Patent Landscape and Intellectual Property Trends for Benzamide Derivatives in Therapeutic Applications

A thorough analysis of the patent landscape is crucial for understanding the commercial and research trends related to benzamide derivatives. This analysis can reveal which therapeutic areas are being actively pursued, identify key players in the field, and highlight underexplored areas for new research.

Recent patent reviews indicate that benzamide derivatives are being investigated for a wide range of therapeutic applications, including as analgesics, and for the treatment of pain and itching. google.com Patent literature also covers novel benzopyran derivatives with therapeutic applications. nih.gov Understanding these trends can help guide future research efforts toward areas with the greatest potential for innovation and clinical impact. Analyzing patent data can provide insights into market trends and the priorities of pharmaceutical and biotechnology industries. biorxiv.org

Development and Analysis of Isomer Grids for Comprehensive Structural and Biological Data Correlation

The systematic study of isomers can provide deep insights into structure-activity relationships (SAR). An "isomer grid" approach involves synthesizing and characterizing a matrix of isomers where substituents are systematically moved around the molecular scaffold. rsc.orgdcu.ienih.gov

For this compound, an isomer grid could be constructed by varying the positions of the bromo and difluoro substituents on their respective phenyl rings. For example, a 3x3 isomer grid could be created by synthesizing all combinations of ortho-, meta-, and para-bromo N-(difluorophenyl)benzamides.

The analysis of such a grid would involve:

Crystallographic Studies: Determining the solid-state structures to understand packing arrangements and intermolecular interactions. researchgate.net

Computational Modeling: Predicting conformational preferences and electronic properties. nih.gov

Biological Evaluation: Screening the isomers against a panel of biological targets to correlate structural changes with activity.

Potential of this compound as a Molecular Research Probe or Lead Compound for Optimization

Given its defined structure and potential for chemical modification, this compound can serve as a valuable tool in chemical biology and drug discovery.

Molecular Research Probe: A molecular probe is a small molecule used to study biological systems. While 4-Bromo-Benzamide has been noted as a relatively non-selective PARP inhibitor, suggesting it may not be an ideal chemical probe in its current form, derivatives could be optimized for this purpose. chemicalprobes.org With further optimization for potency and selectivity, derivatives of this compound could be developed into probes for specific biological targets. The benzamide chromophore is also utilized in stereochemical studies. researchgate.net

Lead Compound for Optimization: A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. This compound possesses several characteristics of a good lead compound, including a synthetically accessible scaffold and the presence of functional groups that can be readily modified. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors, with one compound showing promise as a lead for targeting FGFR1. nih.gov Through iterative cycles of design, synthesis, and biological testing, this compound can be optimized to improve its potency, selectivity, and pharmacokinetic profile, potentially leading to the development of a clinical candidate.

Investigation of Synergistic Therapeutic Effects with Other Active Pharmaceutical Ingredients

The exploration of combination therapies, where two or more drugs are administered to a patient to treat a single disease, is a cornerstone of modern pharmaceutical research. This approach can lead to enhanced therapeutic efficacy, reduced dosages of individual agents, and the potential to overcome drug resistance. For a compound like this compound, investigating its potential synergistic effects with other active pharmaceutical ingredients (APIs) represents a critical avenue for future research. While specific studies on the synergistic effects of this compound are not yet prominent in the public domain, the broader class of benzamides has shown promise in various combination strategies.

The rationale for pursuing synergistic studies with this particular compound would be based on its hypothesized mechanism of action and the molecular pathways it may influence. For instance, if this compound were to exhibit inhibitory activity against a specific kinase, combining it with another agent that targets a different node in the same signaling pathway could lead to a more profound and durable therapeutic response.

Future research in this domain would necessitate a multi-pronged approach, beginning with preclinical in vitro studies. High-throughput screening of this compound in combination with a library of known therapeutic agents against relevant cell lines (e.g., cancer cell lines) could identify promising synergistic pairs. The nature of the interaction—whether synergistic, additive, or antagonistic—would be quantified using established methodologies, such as the combination index (CI) method.

A key aspect of this research would be the elucidation of the molecular mechanisms underpinning any observed synergistic interactions. This would involve a detailed investigation of cellular signaling pathways, gene expression profiles, and proteomic changes in response to the combination treatment. Understanding the "how" and "why" behind the synergy is paramount for the rational design of future clinical trials.

The potential therapeutic areas for exploring such combinations are broad and would likely be guided by the initial findings on the standalone activity of this compound. For example, in oncology, it could be combined with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. In the context of infectious diseases, it might be paired with existing antimicrobial agents to enhance their efficacy or to combat resistant strains.

The following data table outlines a hypothetical framework for preclinical investigations into the synergistic effects of this compound.

| Research Phase | Objective | Methodology | Key Endpoints |

| In Vitro Screening | To identify potential synergistic interactions with other APIs. | High-throughput screening against relevant cell lines; Combination Index (CI) analysis. | CI values; Identification of synergistic, additive, or antagonistic combinations. |

| In Vivo Validation | To confirm the therapeutic efficacy of promising combinations in animal models. | Xenograft models (for oncology); Infection models (for infectious diseases). | Tumor growth inhibition; Reduction in pathogen load; Survival rates. |

| Mechanistic Studies | To elucidate the molecular basis of the observed synergistic effects. | Western blotting; RT-qPCR; RNA sequencing; Proteomics. | Changes in protein expression and phosphorylation; Alterations in gene expression profiles. |

Ultimately, the goal of investigating the synergistic therapeutic effects of this compound is to unlock its full therapeutic potential and to develop more effective treatment regimens for a range of diseases. This line of inquiry holds the promise of transforming the compound from a single agent into a valuable component of a multi-targeted therapeutic strategy.

Q & A

Q. Table 1: Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Coupling Reagent | HATU (1.2 equiv) | |

| Reaction Temperature | 0–5°C (activation), 25°C (coupling) | |

| Purification | Silica gel (hexane:EtOAc 3:1) |

Q. Table 2: SAR-Driven Modifications and Assay Outcomes

| Derivative | Modification | PARP1 IC50 (nM) |

|---|---|---|

| Parent Compound | None | 120 |

| 4-Cl analog | Br → Cl | 85 |

| 3,5-Difluoro analog | 2,4-F → 3,5-F | 210 |

| Thiazole replacement | Benzamide → thiazole | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.